2-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester
Description
2-Hydroxymethyl-1,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core with hydroxymethyl and tert-butyl ester substituents. This molecule is structurally significant in medicinal chemistry, particularly as a precursor for synthesizing pharmacologically active compounds. Its tert-butyl ester group enhances stability during synthetic processes, while the hydroxymethyl moiety offers a reactive site for further functionalization .
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-5-4-8-9(6-15)14-10(7-16)13-8/h16H,4-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGIKTNTILAAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701109492 | |
| Record name | 5H-Imidazo[4,5-c]pyridine-5-carboxylic acid, 3,4,6,7-tetrahydro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701109492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251000-69-7 | |
| Record name | 5H-Imidazo[4,5-c]pyridine-5-carboxylic acid, 3,4,6,7-tetrahydro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251000-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Imidazo[4,5-c]pyridine-5-carboxylic acid, 3,4,6,7-tetrahydro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701109492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester (CAS No. 1251000-69-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications.
- Molecular Formula : C12H19N3O3
- Molecular Weight : 253.3 g/mol
- CAS Number : 1251000-69-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the imidazo[4,5-c]pyridine framework. The tert-butyl ester group enhances solubility and bioavailability, making it a suitable candidate for further biological evaluation.
Anticancer Activity
Recent studies have indicated that derivatives of imidazo[4,5-c]pyridine compounds exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Compounds similar to 2-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine have shown potent inhibitory effects on various cancer cell lines. In particular, studies reported IC50 values in the nanomolar range against human tumor cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Hydroxy derivative | MDA-MB-231 (TNBC) | 0.126 |
| Control (5-FU) | MDA-MB-231 | 11.73 |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of critical pathways such as the cell cycle and apoptosis regulation. For example:
- Caspase Activation : Treatment with similar compounds has been shown to increase levels of caspase proteins involved in apoptosis .
Antiviral Activity
Emerging data suggest that imidazo[4,5-c]pyridine derivatives may also possess antiviral properties. A study indicated that certain derivatives demonstrated significant antiviral activity against influenza viruses with a reduction in viral load observed in treated animal models .
Safety and Toxicology
Preliminary toxicity studies on related compounds suggest a favorable safety profile with no significant adverse effects at therapeutic doses. For example:
- Oral Administration : In vivo studies showed no toxicity at doses up to 40 mg/kg in healthy mice over a three-day period .
Case Studies
Several case studies have highlighted the therapeutic potential of imidazo[4,5-c]pyridine derivatives:
- Study on TNBC : A derivative showed enhanced inhibition of lung metastasis in a mouse model compared to established treatments like TAE226.
- Antiviral Efficacy : In a lethal infection model with influenza A virus, the compound led to a rapid reduction in viral replication and improved survival rates .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent due to its structural features that resemble known bioactive molecules.
Case Studies
- Antimicrobial Activity : Research has indicated that derivatives of imidazo[4,5-c]pyridine compounds show significant antimicrobial properties. For instance, studies have reported that modifications to the imidazo structure can enhance activity against bacterial strains, suggesting that 2-hydroxymethyl derivatives may also possess similar properties .
- Anticancer Properties : Preliminary studies suggest that imidazo compounds can inhibit cancer cell proliferation. The mechanism involves interference with DNA synthesis and repair pathways. Further research is needed to establish the efficacy of 2-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester in various cancer models .
Material Science
The compound can be utilized in the development of new materials due to its ability to form stable complexes with metal ions.
Applications
- Catalysts : The coordination properties of the imidazo structure allow it to function as a ligand in catalytic processes. This is particularly relevant in organic synthesis where metal-catalyzed reactions are common.
- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that adding imidazo derivatives can improve the performance of polymers used in coatings and adhesives .
Biochemical Applications
The compound's hydroxymethyl group contributes to its solubility and reactivity, making it suitable for biochemical applications.
Enzyme Inhibition Studies
Studies indicate that imidazo derivatives can act as enzyme inhibitors. For example:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the imidazo[4,5-c]pyridine scaffold or related bicyclic systems. Key differences in substituents, reactivity, and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Position and Toxicity :
- The 4-hydroxymethyl-3-methyl analog exhibits acute oral toxicity (H302) and skin/eye irritation hazards, attributed to its methyl group enhancing lipophilicity and membrane penetration .
- In contrast, the 2-hydroxymethyl derivative (target compound) lacks direct hazard data, but its hydroxymethyl group at position 2 may reduce volatility compared to the 4-substituted analog.
Synthetic Utility: 2-Iodo and 2-hydroxymethyl derivatives serve as intermediates for Suzuki-Miyaura couplings or hydroxyl-directed functionalization, respectively .
Stability and Reactivity :
- Imidazo[4,5-c]pyridines with unprotected hydroxyl groups (e.g., 4,6-dihydroxy derivatives) are prone to decomposition under acidic/basic conditions, necessitating protective groups like tert-butyl esters .
- The tert-butyl ester in all analogs enhances stability during storage and synthesis, as seen in the triazolo-pyrazine derivative’s commercial availability despite its reactive core .
Ecological and Regulatory Profiles: Most analogs lack ecotoxicity data, but the 4-hydroxymethyl-3-methyl compound is classified as non-hazardous for transport (ADR/RID/IMDG) and lacks carcinogenicity (IARC/ACGIH) .
Q & A
Q. What safety protocols are critical when handling this compound during laboratory synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use and follow proper removal techniques to avoid skin contact .
- Respiratory Protection: Use NIOSH-approved P95 respirators for low-exposure scenarios; upgrade to OV/AG/P99 respirators if aerosolization occurs during synthesis .
- Ventilation: Conduct reactions in a fume hood with ≥6 air changes per hour to minimize inhalation risks. Avoid open handling to prevent dust dispersion .
- Emergency Measures: In case of skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, rinse with saline solution and seek medical evaluation .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Analysis:
- Chromatography: Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (≥98%) and detect byproducts .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles .
- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers, as the hydroxymethyl group may hydrolyze under high humidity .
- Compatibility: Avoid polypropylene containers; use glass or fluoropolymer-lined caps to minimize leaching .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatizing this compound?
Methodological Answer:
- Reaction Mechanism Prediction:
- Use density functional theory (DFT) to calculate activation energies for nucleophilic attacks at the hydroxymethyl or pyridine nitrogen sites .
- Software tools (e.g., Gaussian, ORCA) can simulate intermediates and transition states to prioritize synthetic routes .
- Condition Screening:
- Machine learning (ML) platforms (e.g., ICReDD’s workflow) can analyze solvent polarity, catalyst loading, and temperature effects on yield .
Q. How should researchers address discrepancies in reported toxicity data for this compound?
Methodological Answer:
- Data Triangulation:
- Cross-reference in vitro assays (e.g., Ames test for mutagenicity) with in vivo acute toxicity studies (oral LD₅₀ in rodents) .
- Validate purity (>95% by HPLC) to rule out impurity-driven effects .
- Metabolite Analysis:
- Incubate the compound with liver microsomes (human/rat) to identify toxic metabolites (e.g., hydrolyzed carboxylic acid derivatives) .
Q. What experimental strategies are effective for studying the compound’s reactivity in catalytic systems?
Methodological Answer:
- Reactor Design:
- Use continuous-flow reactors with immobilized catalysts (e.g., Pd/C) to enhance selectivity in hydrogenation reactions .
- Monitor reaction kinetics via inline FTIR or Raman spectroscopy for real-time intermediate detection .
- Parameter Optimization:
- Design a Taguchi matrix to test variables (temperature, pressure, solvent) and identify dominant factors in yield variation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
